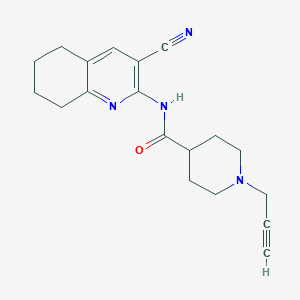![molecular formula C17H12N4O3 B2763140 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-29-8](/img/structure/B2763140.png)
1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12N4O3 and its molecular weight is 320.308. The purity is usually 95%.
The exact mass of the compound 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has been shown to have anti-inflammatory activity . It inhibits the production of nitric oxide and tumor necrosis factor-β, which are key mediators in the inflammatory process . This suggests potential applications in the development of new anti-inflammatory drugs, particularly for conditions where these mediators play a significant role.
Enzyme Metabolism Studies
The compound is involved in the metabolism of certain enzymes. It has been used to study the metabolic fate and possible involvement of 11β-hydroxysteroid dehydrogenase and carbonyl reductase in rat liver subcellular fractions . This is crucial for understanding the biotransformation of various carbonyl compounds and could lead to the development of treatments for related metabolic disorders.
Synthesis of Pyrazolo[3,4-b]quinolinones
It serves as a catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones, which are compounds with significant biological properties . These properties include being GSK3 inhibitors, tubulin inhibitors, and showing antimicrobial and antiproliferative activities, which are valuable in drug discovery and development.
Neuroprotective Effects
As an endogenous metabolite of L-tryptophan, this compound has been reported to possess a wide range of neuroprotective effects within the body . This opens up possibilities for its use in the treatment of neurological disorders or as a supplement to protect neural functions.
Immunological Effects
The compound also exhibits immunological effects due to its role as a metabolite of L-tryptophan . This could be explored further for potential applications in immunotherapy or as an immunomodulatory agent.
Anti-Proliferative Effects
Its anti-proliferative effects make it a candidate for cancer research, where it could be used to develop new anticancer drugs or therapies . Understanding its mechanism of action could lead to breakthroughs in cancer treatment.
Catalysis in Organic Synthesis
The compound’s role in catalysis extends to organic synthesis, where it can facilitate the formation of various biologically active molecules . This is particularly important in the pharmaceutical industry for the efficient and sustainable production of drugs.
Heterocyclic Scaffold in Drug Discovery
Lastly, the compound’s structure makes it a versatile scaffold for novel biologically active compounds . Its heterocyclic nature allows for a wide range of modifications, making it a valuable tool in medicinal chemistry for the design of new drugs with diverse biological profiles.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-17(23)13-7-15(11-3-1-5-18-8-11)20-16-14(13)9-19-21(16)10-12-4-2-6-24-12/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCDSQMEHEMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NN3CC4=CC=CO4)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2763067.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763071.png)

![2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2763076.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2763077.png)

